DBCO-(PEG2-Val-Cit-PAB)2

ADC linker drug-to-antibody ratio payload loading

Dimeric ADC linker with two Val-Cit-PAB arms per DBCO core enables dual payload delivery from one conjugation site—elevating drug-to-antibody ratio without multi-site antibody engineering. PEG2 spacer optimizes solubility and flexibility; PEG4/PEG8 variants require empirical revalidation. Copper-free SPAAC avoids copper toxicity in live-cell/in vivo workflows. Validated as PEG-based PROTAC linker, reducing dual-inventory costs. Procure for systematic benchmarking versus monomeric linkers to define structure-activity relationships.

Molecular Formula C69H94N12O16
Molecular Weight 1347.6 g/mol
Cat. No. B12433119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-(PEG2-Val-Cit-PAB)2
Molecular FormulaC69H94N12O16
Molecular Weight1347.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
InChIInChI=1S/C69H94N12O16/c1-46(2)62(66(90)76-55(14-9-31-72-68(70)92)64(88)74-53-23-17-48(44-82)18-24-53)78-58(84)29-35-94-39-41-96-37-33-80(60(86)27-28-61(87)81-43-52-13-6-5-11-50(52)21-22-51-12-7-8-16-57(51)81)34-38-97-42-40-95-36-30-59(85)79-63(47(3)4)67(91)77-56(15-10-32-73-69(71)93)65(89)75-54-25-19-49(45-83)20-26-54/h5-8,11-13,16-20,23-26,46-47,55-56,62-63,82-83H,9-10,14-15,27-45H2,1-4H3,(H,74,88)(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,85)(H3,70,72,92)(H3,71,73,93)/t55-,56-,62-,63-/m0/s1
InChIKeyOJIQRDAILYOKEI-MBSGQPJDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-(PEG2-Val-Cit-PAB)2: Dimeric ADC Linker Specifications and Sourcing Guide


DBCO-(PEG2-Val-Cit-PAB)2 is a dimeric antibody-drug conjugate (ADC) linker featuring a central dibenzocyclooctyne (DBCO) moiety symmetrically coupled to two Val-Cit-PAB (valine-citrulline-p-aminobenzyl) cleavable arms via PEG2 spacers . With a molecular formula of C₆₉H₉₄N₁₂O₁₆ and molecular weight of 1347.56 g/mol , this compound enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for bioconjugation and serves as both a dual cleavable ADC linker and a PEG-based PROTAC linker scaffold [1].

Why Generic Substitution of DBCO-(PEG2-Val-Cit-PAB)2 Is Scientifically Unsupported


Generic substitution of DBCO-(PEG2-Val-Cit-PAB)2 with monomeric Val-Cit-PAB linkers, alternative PEG-length variants, or bis-DBCO architectures is not scientifically justified without explicit comparative validation. The compound's dimeric architecture (two Val-Cit-PAB arms per DBCO core) fundamentally distinguishes it from monomeric analogs in terms of stoichiometric payload capacity and conjugate architecture . The PEG2 spacer length critically influences aqueous solubility, linker flexibility, and intermolecular distance—parameters that PEG4 or PEG8 variants cannot be assumed to replicate without empirical verification of conjugation efficiency and pharmacokinetic profiles [1]. Additionally, the Val-Cit-PAB dipeptide sequence exhibits cleavage kinetics by cathepsin B that are sequence-specific; substituting with alternative cleavable motifs (e.g., GFLG, disulfide, or glucuronide-based linkers) would require revalidation of intracellular release kinetics and bystander killing effects .

DBCO-(PEG2-Val-Cit-PAB)2: Quantitative Differentiation Evidence for Procurement Decision-Making


Dimeric Architecture: Stoichiometric Payload Capacity vs. Monomeric ADC Linkers

DBCO-(PEG2-Val-Cit-PAB)2 is a dimeric ADC linker containing two Val-Cit-PAB arms per DBCO core, in contrast to monomeric analogs such as DBCO-PEG2-Val-Cit-PAB-OH or DBCO-PEG4-Val-Cit-PAB, which carry only a single cleavable arm . This structural distinction enables dual payload delivery from a single conjugation event, which may facilitate higher drug-to-antibody ratios (DAR) or alternative conjugate architectures compared to monomeric linkers . The molecular weight of DBCO-(PEG2-Val-Cit-PAB)2 is 1347.56 g/mol, representing approximately a two-fold mass increase relative to monomeric DBCO-PEG4-Val-Cit-PAB (MW 914.06 g/mol) [1].

ADC linker drug-to-antibody ratio payload loading

PEG2 Spacer Length: Aqueous Solubility and Molecular Flexibility vs. Non-PEG and Alternative PEG Variants

The PEG2 spacer in DBCO-(PEG2-Val-Cit-PAB)2 provides a defined balance between hydrophilicity and linker length. In contrast, DBCO-Val-Cit-PAB analogs lacking PEG spacers exhibit reduced aqueous solubility and may impose greater steric constraints during antibody conjugation . Conversely, extended PEG variants such as DBCO-PEG4-Val-Cit-PAB (MW 914.06 g/mol) and DBCO-PEG8-Val-Cit-PAB-MMAE (MW not reported) offer greater hydrophilicity and linker extension but at the cost of increased molecular complexity and potentially altered pharmacokinetic profiles . DBCO-(PEG2-Val-Cit-PAB)2 demonstrates solubility of 10 mM in DMSO, consistent with standard PEG-containing ADC linker solubility ranges [1].

PEG linker aqueous solubility conjugation efficiency

Cleavable Linker Design: Intracellular Payload Release Specificity vs. Non-Cleavable Alternatives

The Val-Cit-PAB motif in DBCO-(PEG2-Val-Cit-PAB)2 is specifically cleaved by cathepsin B, a lysosomal cysteine protease overexpressed in many tumor types . This enzymatic cleavage mechanism enables controlled intracellular payload release with the PAB self-immolative spacer facilitating traceless drug liberation . In contrast, non-cleavable ADC linkers (e.g., thioether-based linkers) require complete lysosomal degradation of the antibody component for payload release, resulting in different pharmacokinetic profiles and reduced bystander killing effects . The Val-Cit sequence has been validated in FDA-approved ADCs including brentuximab vedotin, establishing a clinical benchmark for this cleavage motif .

cathepsin B cleavage intracellular release ADC stability

DBCO-(PEG2-Val-Cit-PAB)2: Primary Research and Industrial Application Scenarios


Dual-Payload ADC Construction Requiring Symmetric Drug Loading

The dimeric architecture of DBCO-(PEG2-Val-Cit-PAB)2, containing two Val-Cit-PAB arms per DBCO core, is specifically suited for constructing ADCs that require dual payload delivery from a single conjugation site . Following strain-promoted alkyne-azide cycloaddition (SPAAC) conjugation to an azide-modified antibody, both cleavable arms can be loaded with cytotoxic payloads—such as MMAE as demonstrated in the commercial derivative DBCO-(PEG2-VC-PAB-MMAE)2 . This application scenario is particularly relevant for researchers seeking to evaluate the therapeutic index benefits of higher drug-to-antibody ratios without requiring multiple conjugation handles on the antibody scaffold.

PROTAC Linker Scaffold for Targeted Protein Degradation Studies

DBCO-(PEG2-Val-Cit-PAB)2 is validated as a PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras (PROTACs) [1]. The DBCO moiety enables copper-free click conjugation to azide-functionalized E3 ligase ligands or target protein ligands, while the PEG2 spacer provides sufficient flexibility to permit ternary complex formation between the E3 ligase, target protein, and PROTAC molecule [1]. This dual-purpose linker scaffold reduces the need for maintaining separate linker inventories for ADC and PROTAC workflows.

Copper-Free Click Bioconjugation for Azide-Modified Biomolecules

The DBCO group in DBCO-(PEG2-Val-Cit-PAB)2 undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules under copper-free conditions, eliminating copper-associated cytotoxicity concerns in live-cell or in vivo applications . This click chemistry compatibility enables conjugation to azide-modified antibodies, peptides, nucleic acids, or surface-functionalized nanoparticles without the requirement for copper catalysts or reducing agents .

Comparative Linker Evaluation in ADC Candidate Screening

Given the absence of published head-to-head comparative data for DBCO-(PEG2-Val-Cit-PAB)2, procurement of this compound is indicated for systematic comparative studies evaluating linker architecture effects on ADC performance . Researchers may benchmark this dimeric PEG2-Val-Cit-PAB linker against monomeric analogs (e.g., DBCO-PEG4-Val-Cit-PAB), alternative PEG-length variants (e.g., PEG4 or PEG8), and non-PEG linkers to establish structure-activity relationships governing conjugation efficiency, plasma stability, and intracellular payload release kinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-(PEG2-Val-Cit-PAB)2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.